2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride
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Overview
Description
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2O2. It is known for its unique bicyclic structure, which includes a diazabicyclo[2.2.2]octane moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride typically involves the following steps:
Formation of the Diazabicyclo[2.2.2]octane Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and formaldehyde under acidic conditions.
Introduction of the Acetic Acid Moiety: The diazabicyclo[2.2.2]octane core is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, often under mild heating.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is utilized in several research fields:
Chemistry: As a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in neurological research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. Its bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with a similar bicyclic structure but lacking the acetic acid moiety.
2,5-Diazabicyclo[2.2.2]octane: Another similar compound, differing in the position of nitrogen atoms within the bicyclic structure.
Uniqueness: 2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is unique due to the presence of both the diazabicyclo[2.2.2]octane core and the acetic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
2639416-81-0 |
---|---|
Molecular Formula |
C8H16Cl2N2O2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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